molecular formula C24H24Cl2N4O2 B11108240 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11108240
M. Wt: 471.4 g/mol
InChI Key: FMKOHZHMZGFVJE-RWPZCVJISA-N
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Description

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, methoxy groups, and hydrazide functionalities, making it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with pyridine-3-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide functionality allows it to form stable complexes with metal ions, potentially inhibiting enzymatic activity. Additionally, its aromatic rings and methoxy groups can interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(2,4-DIMETHOXYPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
  • N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIMETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both dichlorophenyl and diethylamino groups enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C24H24Cl2N4O2

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C24H24Cl2N4O2/c1-3-30(4-2)21-10-8-17(15-28-29-24(31)18-6-5-11-27-14-18)23(13-21)32-16-19-7-9-20(25)12-22(19)26/h5-15H,3-4,16H2,1-2H3,(H,29,31)/b28-15+

InChI Key

FMKOHZHMZGFVJE-RWPZCVJISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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